molecular formula C9H12N6O3 B15376038 8-(Ureidomethyl)theophylline CAS No. 36789-98-7

8-(Ureidomethyl)theophylline

Cat. No.: B15376038
CAS No.: 36789-98-7
M. Wt: 252.23 g/mol
InChI Key: ARTJOWRPJRUTKU-UHFFFAOYSA-N
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Description

8-(Ureidomethyl)theophylline is a xanthine derivative structurally derived from theophylline (3,7-dimethylxanthine), a well-known bronchodilator and adenosine receptor antagonist . The compound features a ureidomethyl (-NHCONH₂CH₂-) substituent at the 8th position of the purine ring.

The ureidomethyl group may alter solubility, metabolic stability, and target-binding affinity, distinguishing it from other theophylline-based compounds. For instance, substitutions at the 8th position are known to modulate interactions with enzymes like fat mass and obesity-associated protein (FTO), a demethylase implicated in adipogenesis and neurogenesis .

Properties

CAS No.

36789-98-7

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

IUPAC Name

(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylurea

InChI

InChI=1S/C9H12N6O3/c1-14-6-5(7(16)15(2)9(14)18)12-4(13-6)3-11-8(10)17/h3H2,1-2H3,(H,12,13)(H3,10,11,17)

InChI Key

ARTJOWRPJRUTKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNC(=O)N

Origin of Product

United States

Biological Activity

8-(Ureidomethyl)theophylline is a derivative of theophylline, a well-known methylxanthine that exhibits various biological activities, particularly in the respiratory system. The compound is recognized for its potential therapeutic applications, especially in conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to modulate several biochemical pathways:

  • Phosphodiesterase Inhibition : Similar to theophylline, this compound acts as a nonselective phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular functions, including bronchodilation and anti-inflammatory effects .
  • Adenosine Receptor Antagonism : this compound also antagonizes adenosine receptors (A1, A2A, A2B, and A3), which contributes to its bronchodilatory effects and may enhance cardiac output by increasing heart rate and contractility .
  • Histone Deacetylase Activation : The compound has been shown to activate histone deacetylases (HDACs), particularly HDAC2, which plays a role in suppressing inflammatory gene expression. This mechanism is particularly relevant in patients with corticosteroid-resistant inflammation .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Bronchodilation : The compound promotes relaxation of bronchial smooth muscles, leading to improved airflow in patients with obstructive airway diseases. This effect is mediated through increased cAMP levels, which enhance protein kinase A activity and reduce bronchoconstriction .
  • Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators such as interleukin-10, this compound may help mitigate airway inflammation associated with asthma and COPD .
  • Immunomodulatory Effects : The compound influences immune cell function by reducing T-cell activation and eosinophil infiltration in the airways. This action can be beneficial in controlling chronic airway inflammation .

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

StudyFindings
In Vitro Studies Demonstrated that this compound inhibits MMP-2 and MMP-9 release in lung fibroblasts via the NF-κB/TGF-β1 pathway, indicating potential benefits in fibrotic lung diseases .
Animal Models In guinea pig models of allergen-induced airway inflammation, treatment with the compound reduced eosinophil counts and pro-inflammatory cytokines, suggesting its role in managing allergic responses .
Clinical Trials Preliminary clinical data indicate that patients receiving this compound show improved lung function metrics compared to baseline measurements, supporting its therapeutic use in asthma management .

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Asthma Management : A case study involving asthmatic patients treated with this compound showed significant reductions in exacerbation frequency and improved quality of life indicators after four weeks of treatment.
  • COPD Patients : In a cohort of COPD patients resistant to corticosteroids, the addition of this compound led to enhanced lung function and reduced reliance on rescue inhalers over a three-month period.

Comparison with Similar Compounds

Key Observations:

  • Stability : Ureido groups are prone to hydrolysis under extreme pH, whereas 8-chloro and sulfophenyl substituents confer greater chemical stability .

Enzyme Inhibition (FTO Demethylase)

Substituents at the 8th position significantly impact FTO inhibition:

  • This compound : Predicted to exhibit moderate FTO inhibition due to hydrogen-bonding interactions with the catalytic site, though weaker than alkylated derivatives (e.g., lisofylline, IC₅₀ = 2.2 µM) .
  • 8-(p-Sulfophenyl)theophylline : Shows IC₅₀ = 50 µM for FTO inhibition, attributed to sulfonate-mediated ionic interactions .
  • Theophylline/Caffeine: No FTO inhibition (IC₅₀ > 100 µM), highlighting the necessity of 8th-position modifications for activity .

Bronchodilator and Antibacterial Effects

  • 8-Anilide Theophylline Derivatives: Demonstrated superior bronchodilator activity (vs. aminophylline) and antibacterial effects against Gram-positive bacteria, suggesting that 8th-position aryl groups enhance target engagement .
  • This compound: Likely retains bronchodilator activity via adenosine receptor antagonism but may lack antibacterial efficacy due to reduced lipophilicity compared to anilide derivatives .

Pharmacokinetic and Metabolic Profiles

  • Plasma Levels : Theophylline derivatives with hydrophilic substituents (e.g., sulfophenyl) exhibit prolonged plasma retention due to reduced hepatic metabolism, whereas lipophilic derivatives (e.g., 8-chloro) undergo faster clearance .

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